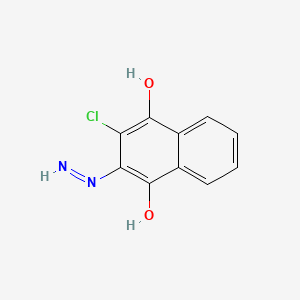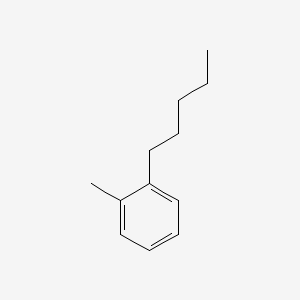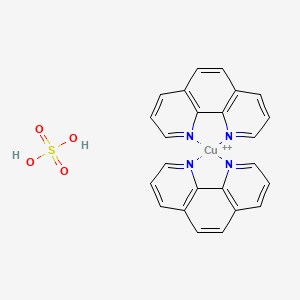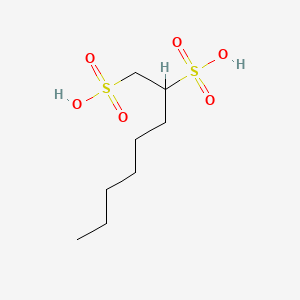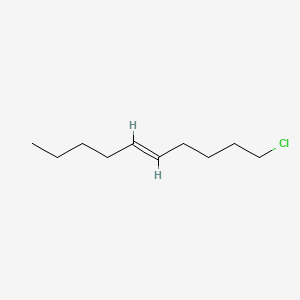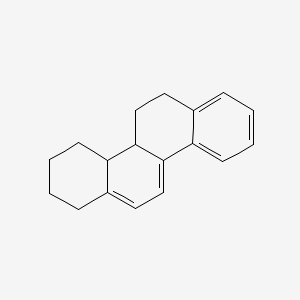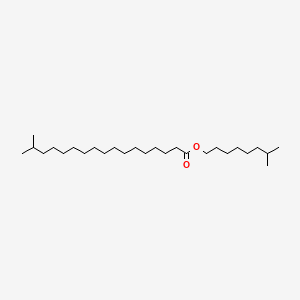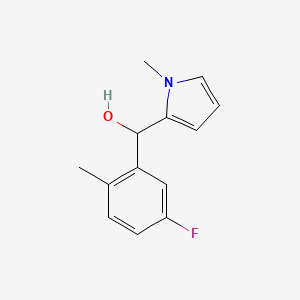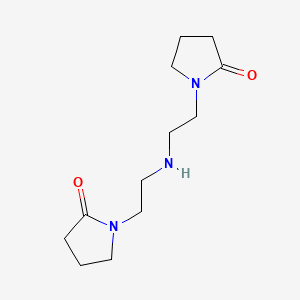
1,1'-(Iminodiethylene)dipyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Iminodiethylene)dipyrrolidin-2-one is a chemical compound with the molecular formula C12H21N3O2 It is known for its unique structure, which includes two pyrrolidin-2-one rings connected by an iminodiethylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(Iminodiethylene)dipyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidin-2-one with iminodiethylene intermediates under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,1’-(Iminodiethylene)dipyrrolidin-2-one often involves large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Iminodiethylene)dipyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,1’-(Iminodiethylene)dipyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Iminodiethylene)dipyrrolidin-2-one involves its interaction with specific molecular targets. It can form complexes with various biomolecules, influencing their activity and function. The pathways involved in its action are still under investigation, but it is known to affect enzymatic processes and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A simpler analog with a single pyrrolidin-2-one ring.
Iminodiethylene derivatives: Compounds with similar iminodiethylene bridges but different functional groups.
Uniqueness
1,1’-(Iminodiethylene)dipyrrolidin-2-one is unique due to its dual pyrrolidin-2-one structure, which imparts distinct chemical and physical properties. This makes it more versatile in reactions and applications compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
85204-23-5 |
|---|---|
Molekularformel |
C12H21N3O2 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
1-[2-[2-(2-oxopyrrolidin-1-yl)ethylamino]ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H21N3O2/c16-11-3-1-7-14(11)9-5-13-6-10-15-8-2-4-12(15)17/h13H,1-10H2 |
InChI-Schlüssel |
GDAOLYAEFUYWDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCNCCN2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


